

Navigating the Synthesis and Application of 2-Bromo-5-iodothiazole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **2-Bromo-5-iodothiazole**, a key heterocyclic building block in organic synthesis and drug discovery. This document details its commercial availability, physicochemical properties, safety and handling protocols, and provides illustrative experimental procedures for its synthesis and application in common cross-coupling reactions.

Commercial Availability and Suppliers

2-Bromo-5-iodothiazole is readily available from a variety of chemical suppliers. The typical purities offered by commercial vendors range from 95% to over 98%. When selecting a supplier, it is crucial to consider the required purity for the intended application, as well as the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA).

Below is a summary of representative suppliers and their typical product specifications. Please note that this is not an exhaustive list and availability and specifications are subject to change.



Supplier Category	Representative Companies	Typical Purity	Common Pack Sizes
Major Chemical Suppliers	Sigma-Aldrich (Merck), Fluorochem, TCI Chemicals	≥97%	1g, 5g, 25g
Specialty Chemical Suppliers	Ambeed, BenchChem, AOBChem, Matrix Scientific	95% - 98%	250mg, 1g, 5g
Chemical Marketplaces	LookChem, Echemi, DrugDu	Varies by listing	Varies by listing

A general workflow for procuring **2-Bromo-5-iodothiazole** is outlined below.

Supplier selection and procurement workflow for **2-Bromo-5-iodothiazole**.

Physicochemical and Safety Data

Accurate data on the physical and chemical properties of **2-Bromo-5-iodothiazole**, as well as comprehensive safety information, are critical for its proper handling and use in experimental settings. The following tables summarize key data compiled from various supplier safety data sheets (SDS) and chemical databases.[1][2][3][4][5]

Table 2.1: Physicochemical Properties



Property	Value	
CAS Number	108306-63-4	
Molecular Formula	C ₃ HBrINS	
Molecular Weight	289.92 g/mol	
Appearance	Solid	
Boiling Point	270.59 °C at 760 mmHg[4]	
Density	2.626 g/cm ³ [4][5]	
Flash Point	117.449 °C[4]	
Vapor Pressure	0.011 mmHg at 25°C[4][5]	
Storage Temperature	2-8°C, inert atmosphere, keep in dark place[2]	

Table 2.2: Hazard Identification and Safety Information

Hazard Category	GHS Classification and Statements	
Acute Toxicity	H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled[2]	
Signal Word	Danger[2]	
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302+P352: IF ON SKIN: Wash with plenty of soap and water.	

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

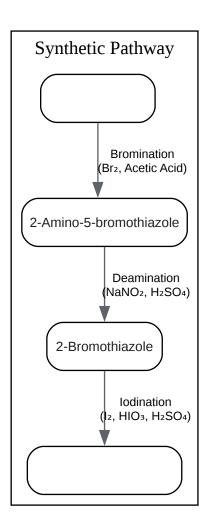
Experimental Protocols



The following sections provide detailed, illustrative protocols for the synthesis of **2-Bromo-5-iodothiazole** and its subsequent use in Suzuki and Stille cross-coupling reactions. These protocols are based on established chemical principles and procedures found in the scientific literature for similar compounds.

Synthesis of 2-Bromo-5-iodothiazole

A plausible synthetic route to **2-Bromo-5-iodothiazole** involves a three-step process starting from the readily available 2-aminothiazole. This process includes bromination, deamination, and subsequent iodination.



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Plausible synthetic route to **2-Bromo-5-iodothiazole**.



Step 1: Synthesis of 2-Amino-5-bromothiazole

This procedure is adapted from methodologies for the bromination of 2-aminothiazole.

- Materials: 2-Aminothiazole, Acetic Acid, Bromine.
- Procedure:
 - In a fume hood, dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid in a roundbottom flask equipped with a magnetic stirrer and a dropping funnel.
 - Cool the solution to 0°C in an ice bath.
 - Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled solution while stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, carefully pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
 - Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 2-amino-5-bromothiazole.

Step 2: Synthesis of 2-Bromothiazole

This step involves a Sandmeyer-type deamination reaction.

- Materials: 2-Amino-5-bromothiazole, Sulfuric Acid, Sodium Nitrite, Copper(I) Bromide.
- Procedure:
 - In a fume hood, prepare a solution of sulfuric acid in water in a round-bottom flask and cool it to 0°C.



- Slowly add 2-amino-5-bromothiazole (1 equivalent) to the cold acid solution with stirring.
- In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
- Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below 5°C.
- In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
- Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
- Allow the reaction to warm to room temperature and stir for 1-2 hours.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 2-bromothiazole.
- Purify the product by vacuum distillation or column chromatography.

Step 3: Synthesis of 2-Bromo-5-iodothiazole

This final step is an electrophilic iodination.

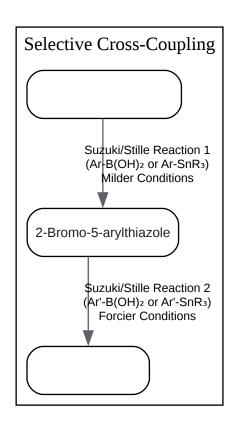
- Materials: 2-Bromothiazole, Iodine, Iodic Acid, Sulfuric Acid, Acetic Acid, Carbon Tetrachloride.
- Procedure:
 - In a fume hood, combine 2-bromothiazole (1 equivalent), iodine, iodic acid, acetic acid, and carbon tetrachloride in a round-bottom flask.
 - Add concentrated sulfuric acid dropwise with stirring.
 - Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.



- After completion, cool the reaction mixture and pour it into a beaker containing ice and a solution of sodium bisulfite to quench the excess iodine.
- Extract the product with an organic solvent, wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield 2-Bromo-5-iodothiazole.

Application in Cross-Coupling Reactions

2-Bromo-5-iodothiazole is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization. Generally, the C-I bond is more reactive and will undergo oxidative addition to the palladium catalyst under milder conditions than the C-Br bond.





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Sequential functionalization of **2-Bromo-5-iodothiazole**.

General Protocol for Suzuki Cross-Coupling

- Materials: 2-Bromo-5-iodothiazole, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄),
 Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, DMF/water mixture).
- Procedure:
 - In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 2-Bromo-5-iodothiazole (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
 - Add the degassed solvent via syringe.
 - Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (2-24 hours), monitoring by TLC or GC-MS.
 - Upon completion, cool the reaction to room temperature and quench with water.
 - Extract the product with an organic solvent.
 - Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the product by column chromatography.

General Protocol for Stille Cross-Coupling

- Materials: 2-Bromo-5-iodothiazole, Organostannane (e.g., Aryl-SnBu₃), Palladium catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., Toluene, THF, DMF).
- Procedure:
 - In a Schlenk flask under an inert atmosphere, dissolve 2-Bromo-5-iodothiazole (1 equivalent) and the organostannane (1.1-1.2 equivalents) in the chosen anhydrous,



degassed solvent.

- Add the palladium catalyst (1-5 mol%).
- Heat the reaction mixture (typically 80-110°C) until the starting material is consumed as indicated by TLC or GC-MS.
- Cool the reaction mixture and quench with an aqueous solution of potassium fluoride to remove tin byproducts.
- Filter the mixture through celite and extract the filtrate with an organic solvent.
- Wash the organic layer, dry, and concentrate.
- Purify the crude product by column chromatography.

Conclusion

2-Bromo-5-iodothiazole is a versatile and commercially accessible building block with significant applications in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its distinct halogen functionalities allow for selective and sequential cross-coupling reactions, making it a valuable tool for the construction of diverse molecular scaffolds. A thorough understanding of its properties, safe handling procedures, and synthetic applications, as outlined in this guide, is essential for its effective utilization in research and development.

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